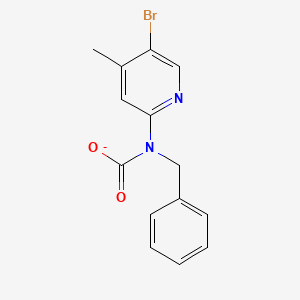

N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate

Description

Properties

IUPAC Name |

N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2/c1-10-7-13(16-8-12(10)15)17(14(18)19)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEVQMKHEKWEBN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)N(CC2=CC=CC=C2)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN2O2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate typically involves the reaction of 5-bromo-4-methylpyridin-2-amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Nucleophilic Substitution: Substituted pyridine derivatives.

Oxidation: Oxidized pyridine derivatives.

Reduction: Reduced pyridine derivatives.

Hydrolysis: 5-bromo-4-methylpyridin-2-amine and benzyl alcohol.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate as anticancer agents. For instance, derivatives based on the indolin-2-one scaffold have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) cells. The mechanism involves inhibition of the VEGFR-2 pathway, which is crucial for tumor growth and angiogenesis .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1-Benzyl-5-bromoindolin-2-one | MCF-7 | 15 | VEGFR-2 inhibition |

| This compound | A-549 | TBD | TBD |

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit thymidylate kinase (TMK), an enzyme critical for DNA synthesis in proliferating cells. Inhibitors of TMK can potentially serve as therapeutic agents against various cancers by blocking DNA replication .

Drug Development

The compound's structure allows it to be modified to enhance its pharmacological properties. Research into similar compounds has led to the development of new drug candidates that target specific pathways involved in diseases such as cancer and cardiovascular disorders .

Table 2: Pharmacological Properties of Related Compounds

| Compound | Target Enzyme | Potency (IC50) | Therapeutic Area |

|---|---|---|---|

| This compound | TMK | TBD | Cancer |

| Other pyridine derivatives | Various | TBD | Cardiovascular diseases |

Toxicity Assessments

The environmental impact of this compound and its derivatives has been assessed for their toxicity in ecological systems. Understanding these effects is crucial for evaluating the safety of compounds used in pharmaceuticals .

Case Study 1: Anticancer Efficacy

A study conducted on a series of N-benzyl derivatives demonstrated significant anticancer activity through their effect on cell cycle regulation and apoptosis induction in cancer cell lines. The study utilized molecular docking to predict binding affinities to VEGFR-2, confirming the potential therapeutic use of these compounds .

Case Study 2: Enzyme Inhibition Mechanism

Research on thymidylate kinase inhibitors revealed that modifications to the benzyl group could enhance binding affinity and selectivity towards TMK, leading to improved potency compared to existing inhibitors .

Mechanism of Action

The mechanism of action of N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

N-benzyl-N-(4-methylpyridin-2-yl)carbamate: Lacks the bromine atom, which may affect its reactivity and biological activity.

N-benzyl-N-(5-chloro-4-methylpyridin-2-yl)carbamate: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.

N-benzyl-N-(5-bromo-2-methylpyridin-4-yl)carbamate: Positional isomer with different substitution pattern on the pyridine ring.

Biological Activity

N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanism of action, biological effects, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. The carbamate moiety can form covalent bonds with active site residues in enzymes, leading to inhibition of their activity. The presence of the bromine and methyl groups on the pyridine ring enhances the compound's binding affinity and specificity for its targets, potentially modulating key metabolic pathways or receptor activities.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes, particularly those involved in metabolic processes. The inhibition is often characterized by determining the IC50 values, which reflect the concentration required to inhibit 50% of the enzyme activity. For instance, similar compounds have shown significant inhibitory effects on inducible nitric oxide synthase (iNOS), which is implicated in inflammatory diseases .

Anticancer Properties

This compound has been evaluated for its anticancer properties. Preliminary studies suggest that it exhibits cytotoxic effects against several cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and lung cancer (A-549) cells .

Data Table: Biological Activity Summary

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Enzyme Inhibition | iNOS | 193 nM | |

| Anticancer Activity | MCF-7 (Breast Cancer) | 0.65 µM | |

| Anticancer Activity | A-549 (Lung Cancer) | 2.41 µM |

Case Studies

- Inhibition of iNOS : In a study using a mouse model with lipopolysaccharide (LPS)-induced iNOS activation, it was observed that compounds structurally related to this compound showed enhanced tracer uptake in inflamed tissues, indicating potential for imaging and therapeutic applications .

- Cytotoxicity Assessment : A series of derivatives were synthesized and tested against cancer cell lines, revealing that specific modifications to the structure significantly affected their anticancer potency. The presence of the benzyl group was noted to enhance cytotoxicity compared to other substituents .

Q & A

Q. What are the common synthetic routes for preparing N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate?

The synthesis typically involves multi-step reactions, starting with halogenation and protection of the pyridine ring. A key step is the formation of the carbamate group via coupling between a benzylamine derivative and a brominated pyridine intermediate. For example, tert-butyl carbamate intermediates are often synthesized using coupling reagents like HATU or EDCI in the presence of bases such as triethylamine or DBU . Protection of amines using tert-butoxycarbonyl (Boc) groups is common, followed by deprotection under acidic conditions (e.g., TFA) to yield the final product . Purification methods include column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or dichloromethane .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of solvent (e.g., ethanol/dichloromethane mixtures). Data collection uses Mo Kα radiation (λ = 0.71073 Å) at 100–295 K. Structure solution employs direct methods (SHELXS-97) , followed by refinement with SHELXL . Key parameters include bond lengths (e.g., N1–C2 = 1.383 Å, indicating partial double-bond character in the carbamate group) and dihedral angles between aromatic rings (e.g., pyridine and benzene rings at ~84°) . Validation tools like PLATON ensure absence of twinning or disorder .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when analyzing this carbamate derivative?

Contradictions may arise from crystal twinning, disorder, or low-resolution data. Strategies include:

- Data Reprocessing : Use TWINABS (SHELX suite) to handle twinning .

- Refinement Constraints : Apply restraints to bond distances/angles using SHELXL’s DFIX and SADI commands .

- Comparative Analysis : Cross-validate with similar structures (e.g., tert-butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate) to identify outliers in bond lengths or angles .

- Electron Density Maps : Analyze residual density peaks (>0.5 eÅ⁻³) to detect missing solvent molecules or disordered atoms .

Q. What strategies optimize regioselective bromination and methyl group introduction in the pyridine ring during synthesis?

- Directed Bromination : Use Lewis acids (e.g., AlCl₃) to direct bromine to the 5-position of the pyridine ring. Steric hindrance from the 4-methyl group further ensures regioselectivity .

- Methylation : Employ Ullmann coupling or nucleophilic substitution with methyl iodide in the presence of CuI/1,10-phenanthroline .

- Monitoring : Track reaction progress via LC-MS and ¹H NMR (e.g., disappearance of pyridine C–H protons at δ 8.2–8.5 ppm) .

Q. How does the carbamate group’s stability impact experimental design in medicinal chemistry applications?

The carbamate group is susceptible to hydrolysis under acidic/basic conditions. To assess stability:

- Hydrolytic Studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at 254 nm .

- Bioactivity Assays : Test stability in cell culture media (e.g., DMEM + 10% FBS) to ensure the compound remains intact during pharmacological evaluations .

- Protection Strategies : Use orthogonal protecting groups (e.g., 2,5-dimethylpyrrole) if the carbamate is unstable under reaction conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.